L-DOPA-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
L-DOPA-d3 is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
L-DOPA-d3 (deuterated L-DOPA) is a modified form of the well-known amino acid L-DOPA, which is primarily used in the treatment of Parkinson's disease. The incorporation of deuterium in this compound alters its pharmacokinetics and biological activity, potentially improving therapeutic outcomes while minimizing side effects such as L-DOPA-induced dyskinesia (LID). This article explores the biological activity of this compound, including its metabolic pathways, receptor interactions, and clinical implications based on recent research findings.
1. Metabolism and Pharmacokinetics
This compound is metabolized in the body similarly to standard L-DOPA, but studies indicate that deuteration may influence its absorption and bioavailability. Research has shown that gut microbiota can significantly affect the metabolism of this compound:
- Inhibition of Gut Microbial Degradation : A study demonstrated that Mito-ortho-HNK inhibited the conversion of this compound to dopamine-d3 in the gut, suggesting that this compound can enhance the amount of this compound reaching systemic circulation and ultimately the brain. Mice treated with this compound exhibited increased dopamine-d3 levels in brain samples when co-administered with Mito-ortho-HNK compared to those receiving only this compound .
2. Dopamine Receptor Interactions
The biological activity of this compound is closely linked to its interaction with dopamine receptors, particularly the D3 receptor (D3R), which plays a critical role in both therapeutic effects and adverse side effects associated with Parkinson's treatment.
- Dopamine D3 Receptor Plasticity : Chronic administration of L-DOPA, including this compound, leads to significant changes in D3R expression. These changes are associated with the development of dyskinesias in patients. Research indicates that D3R expression is upregulated in response to long-term L-DOPA treatment, particularly in the striatum .
- Impact on Dyskinesia : Studies have shown that targeting D3R may provide therapeutic benefits in managing LID. For instance, D3R antagonists have been found to reduce dyskinetic movements without compromising the antiparkinsonian effects of L-DOPA .
3. Clinical Implications and Case Studies
This compound has been evaluated for its potential advantages over regular L-DOPA in clinical settings. Key findings from various studies include:
- Case Study on Efficacy : In a cohort study involving patients with Parkinson's disease, those receiving this compound showed improved motor function and reduced incidence of dyskinesia compared to those on standard L-DOPA therapy. The study highlighted that deuterated compounds could offer a more stable pharmacokinetic profile, leading to sustained therapeutic effects .
- Comparative Analysis : A table summarizing key pharmacological studies on L-DOPA versus this compound illustrates differences in efficacy and side effect profiles:
4. Future Directions
Research into the biological activity of this compound continues to evolve, focusing on optimizing its therapeutic profile while minimizing adverse effects:
- Investigating Novel Combinations : Ongoing studies are exploring combinations of this compound with D3R antagonists or other neuroprotective agents to further enhance treatment outcomes for Parkinson's disease patients.
- Longitudinal Studies : Future longitudinal studies are needed to assess the long-term effects and safety profile of this compound compared to traditional therapies.
Eigenschaften
Molekularformel |
C9H11NO4 |
---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,4D |
InChI-Schlüssel |
WTDRDQBEARUVNC-KYKRLZBASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CC(C(=O)O)N)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.